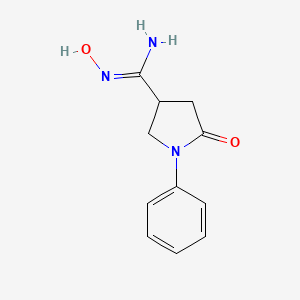

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

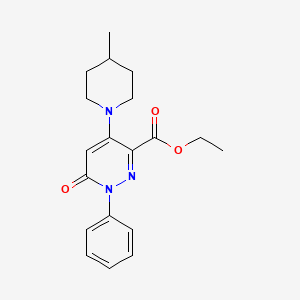

The synthesis of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

The molecular structure of “N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains functional groups such as a carboximidamide group and a phenyl group.Chemical Reactions Analysis

“N’-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide” can undergo various chemical reactions. For instance, it can react with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone to yield corresponding hydrazones . It can also interact with 2,3-dichloronaphthoquinone to afford N-substituted carbohydrazides with a naphthoquinone moiety .Wissenschaftliche Forschungsanwendungen

Anticancer Agents:

- Targeting Tumor Cells: N’-hydroxy-pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cells. Researchers are exploring their use as potential anticancer agents by inhibiting specific pathways or proteins involved in tumor growth and metastasis .

- Modulating Inflammation: N’-hydroxy-pyrrolidine derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or modulate immune responses, making them attractive candidates for developing anti-inflammatory drugs .

- Neuroprotective Effects: Studies suggest that N’-hydroxy-pyrrolidine derivatives may protect neurons from oxidative stress and neurodegeneration. Researchers are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Green Chemistry and Sustainable Synthesis

N’-hydroxy-pyrrolidine has also found applications in green chemistry and sustainable synthesis:

Microwave-Assisted Organic Synthesis (MAOS):- Efficient Synthesis: Researchers have utilized microwave-assisted methods to synthesize pyrrolidines, including N’-hydroxy-pyrrolidine. MAOS enhances synthetic efficiency, reduces reaction times, and minimizes waste, aligning with principles of green chemistry .

Combinatorial Chemistry and Parallel Synthesis

N’-hydroxy-pyrrolidine has been part of parallel synthesis studies:

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides:- Library Preparation: A library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was synthesized using a parallel solution-phase approach. The synthesis involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted derivatives, followed by amidation with aliphatic amines. These compounds may have diverse applications .

Eigenschaften

IUPAC Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEUKGSMKHUITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-5-oxo-1-phenylpyrrolidine-3-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)